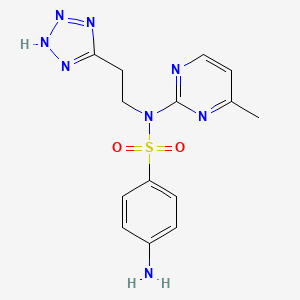![molecular formula C7H11BrN3OP B14474964 Phenyl[triamino(bromo)-lambda~5~-phosphanyl]methanone CAS No. 65725-80-6](/img/structure/B14474964.png)
Phenyl[triamino(bromo)-lambda~5~-phosphanyl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenyl[triamino(bromo)-lambda~5~-phosphanyl]methanone is a complex organophosphorus compound characterized by the presence of a phenyl group, a triamino substituent, a bromine atom, and a lambda5-phosphanyl group attached to a methanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl[triamino(bromo)-lambda~5~-phosphanyl]methanone typically involves multi-step organic synthesis techniques. One common approach is the reaction of a phenyl-substituted phosphine with a bromine-containing reagent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The use of solvents such as dichloromethane or tetrahydrofuran can facilitate the reaction, and the temperature is often maintained at low to moderate levels to ensure the stability of the intermediates.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as column chromatography and recrystallization, ensures that the compound meets the required specifications for various applications.
Chemical Reactions Analysis
Types of Reactions
Phenyl[triamino(bromo)-lambda~5~-phosphanyl]methanone undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into phosphine or other reduced forms.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used to replace the bromine atom under mild conditions.
Major Products Formed
The major products formed from these reactions include phosphine oxides, reduced phosphines, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
Phenyl[triamino(bromo)-lambda~5~-phosphanyl]methanone has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a precursor for drug development.
Industry: It is used in the development of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of Phenyl[triamino(bromo)-lambda~5~-phosphanyl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form stable complexes with metal ions, which can modulate the activity of metalloenzymes. Additionally, its unique structure allows it to participate in various biochemical pathways, influencing cellular processes and signaling mechanisms.
Comparison with Similar Compounds
Similar Compounds
Phenylphosphine: Lacks the triamino and bromo substituents, making it less versatile in certain reactions.
Triaminophosphine: Does not contain the phenyl group, affecting its reactivity and applications.
Bromophosphine: The absence of the triamino group limits its use in biological applications.
Uniqueness
Phenyl[triamino(bromo)-lambda~5~-phosphanyl]methanone stands out due to its combination of functional groups, which confer unique reactivity and versatility. This makes it a valuable compound for a wide range of scientific and industrial applications.
Properties
CAS No. |
65725-80-6 |
|---|---|
Molecular Formula |
C7H11BrN3OP |
Molecular Weight |
264.06 g/mol |
IUPAC Name |
phenyl-[triamino(bromo)-λ5-phosphanyl]methanone |
InChI |
InChI=1S/C7H11BrN3OP/c8-13(9,10,11)7(12)6-4-2-1-3-5-6/h1-5H,9-11H2 |
InChI Key |
BGBCHDZYUQDQRW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)P(N)(N)(N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



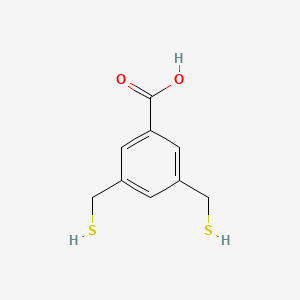
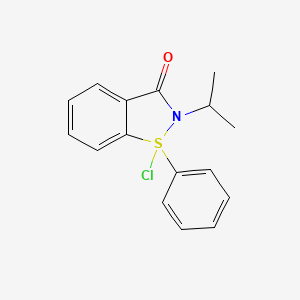
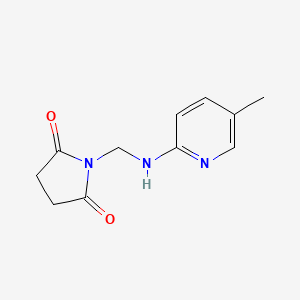
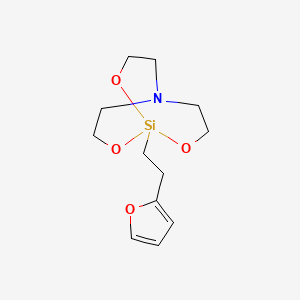
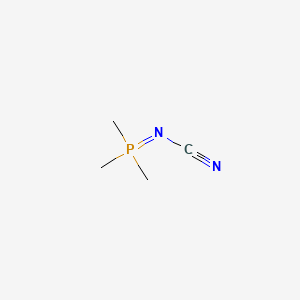
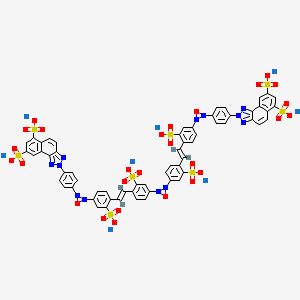

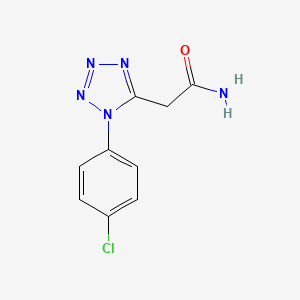


![N-{1-[3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-yl]propan-2-ylidene}hydroxylamine](/img/structure/B14474955.png)
